molecular formula C8H10N2O2 B2872241 3-(5-Aminopyridin-2-yl)propanoic acid CAS No. 119711-31-8

3-(5-Aminopyridin-2-yl)propanoic acid

Cat. No.: B2872241
CAS No.: 119711-31-8
M. Wt: 166.18
InChI Key: VAPYBVXYAVISNI-UHFFFAOYSA-N
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Description

3-(5-Aminopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It features a pyridine ring substituted with an amino group at the 5-position and a propanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Aminopyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloropyridine, which undergoes a nucleophilic substitution reaction with ammonia to form 2-aminopyridine.

    Nitration: The 2-aminopyridine is then nitrated to introduce a nitro group at the 5-position, yielding 5-nitro-2-aminopyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 5-amino-2-aminopyridine.

    Alkylation: The final step involves the alkylation of 5-amino-2-aminopyridine with a suitable alkylating agent, such as ethyl bromoacetate, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Aminopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-(5-Nitropyridin-2-yl)propanoic acid.

    Reduction: 3-(5-Aminopyridin-2-yl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Aminopyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-Aminopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The carboxylic acid moiety can participate in ionic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-(5-Nitropyridin-2-yl)propanoic acid: Similar structure but with a nitro group instead of an amino group.

    3-(5-Hydroxypyridin-2-yl)propanoic acid: Contains a hydroxyl group at the 5-position.

    3-(5-Methylpyridin-2-yl)propanoic acid: Features a methyl group at the 5-position.

Uniqueness: 3-(5-Aminopyridin-2-yl)propanoic acid is unique due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(5-aminopyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPYBVXYAVISNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(5-nitropyrid-2-yl)propionic acid (4.50 g) in ethanol (140 ml) containing 10% palladium on carbon (0.45 g) was shaken under an atmosphere of hydrogen at 3.4 atmospheres pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate was evaporated to dryness. The residue was recrystallised from acetonitrile to give the title compound (3.43 g) m.p. 118°-120° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One

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